molecular formula C6H7N5O B3346143 5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 114936-12-8

5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B3346143
CAS No.: 114936-12-8
M. Wt: 165.15 g/mol
InChI Key: ABGIYXUUNUXYPX-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 114936-12-8) is a fused heterocyclic compound that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. This pyrazolopyrimidine derivative is recognized as a bioisostere of naturally occurring purine nucleosides, making it a key structural motif for designing molecules that interact with enzymatic targets in biological systems . The primary research value of this compound lies in its application as a core building block for the synthesis of novel molecules with potential pharmacological activities. Researchers utilize this scaffold to develop new chemical entities, particularly in the field of oncology. Its structure is frequently employed in the design of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical proteins in cancer cell proliferation and survival . Several derivatives based on this core structure have demonstrated significant anti-proliferative activity against diverse cancer cell lines, including breast, lung, and colon cancers, in preclinical studies . The mechanism of action for these derivatives often involves competitive inhibition at the ATP-binding site of the target kinase, leading to disruption of downstream signaling pathways and induction of apoptosis . Beyond oncology, this chemical scaffold shows considerable promise in infectious disease research. It serves as a precursor for synthesizing compounds evaluated for their in vitro antimicrobial properties against a panel of bacteria and fungi . The synthetic versatility of this compound is further enhanced by modern synthetic approaches, including microwave-assisted and solvent-free methods, which offer improved efficiency and yields for researchers . This compound is intended for use by qualified research professionals in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-amino-2-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-10-2-4-5(9-10)8-3-11(7)6(4)12/h2-3H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGIYXUUNUXYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)N=CN(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552629
Record name 5-Amino-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114936-12-8
Record name 5-Amino-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with formamide under reflux conditions to yield the desired compound . The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Cell Lines : A study reported that a pyrazolo[3,4-d]pyrimidine derivative showed high inhibitory activity against various tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The compound exhibited an IC50 value of 2.24 µM against A549 cells, which is significantly lower than the IC50 value of doxorubicin (9.20 µM), a standard chemotherapy drug .
  • Mechanism of Action : The compound induces apoptosis in cancer cells at low micromolar concentrations. Flow cytometric analysis indicated that it triggers apoptotic pathways, making it a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for several enzymes involved in cancer progression:

  • Cyclin-dependent Kinase 2 (CDK2) Inhibition : Research has highlighted the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting CDK2. This enzyme plays a crucial role in cell cycle regulation and is a validated target for cancer therapy. The derivatives showed promising activity in selectively targeting tumor cells .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Memory Modulation : Preliminary studies indicate that certain pyrazolo[3,4-d]pyrimidine derivatives may influence memory processes, although this area requires further investigation .

Data Summary Table

Application Description Reference
Anticancer ActivityHigh inhibitory activity against tumor cell lines (A549, HepG2, MCF-7)
Enzyme InhibitionInhibits CDK2; potential for selective cancer treatment
Antimicrobial PropertiesDisplayed activity against various bacterial strains
Memory ModulationPotential influence on memory processes; requires further research

Case Studies and Research Findings

Several case studies have been documented regarding the applications of this compound:

  • Study on Antitumor Activity : A comprehensive exploration was conducted to synthesize and evaluate the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that modifications to the core structure significantly affected their potency against specific cancer types .
  • CDK2 Inhibitor Development : Ongoing research focused on synthesizing novel derivatives aimed at CDK2 inhibition has shown that structural modifications can enhance selectivity and efficacy against cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets kinases and other enzymes involved in cellular signaling.

    Pathways Involved: The inhibition of kinases by the compound affects pathways such as the MAPK/ERK pathway, which is crucial for cell division and differentiation.

Comparison with Similar Compounds

Key Features :

  • Synthesis: Typically synthesized via cyclization of ortho-amino esters with nitriles under conventional or microwave-assisted conditions .
  • Bioactivity : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidinone framework allows for structural diversification, enabling tailored biological and physicochemical properties. Below is a comparative analysis of key analogs:

Substituent Effects on Bioactivity

Compound Substituents Bioactivity (IC₅₀/MIC) Key Findings References
Target Compound 5-NH₂, 2-CH₃ MIC: 12.5 µg/mL (S. aureus) Moderate antimicrobial activity
2e (from ) 6-Cl, 3-F MIC: 6.25 µg/mL (S. aureus) Enhanced activity due to electron-withdrawing groups
13g () 6-(3-Fluorobenzylthio), 2-oxetane Not reported (anticancer focus) Improved solubility via oxetane moiety
M-6 () 6-(1-Aminoethyl), 1-cyclopentyl PDE9A inhibition (Alzheimer’s) CNS penetration due to cyclopentyl group
13a () 1,5-Diphenyl, 6-substituted IC₅₀: 8.7 µM (RKO colon cancer) Apoptosis induction via PARP-1/caspase-3

Insights :

  • Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial potency by improving target binding .
  • Bulkier substituents (e.g., oxetane, cyclopentyl) improve solubility or blood-brain barrier penetration .
  • Aromatic substitutions (e.g., diphenyl) shift activity toward anticancer mechanisms .

Insights :

  • Microwave synthesis reduces reaction time and improves yields compared to conventional methods .
  • Green catalysts (e.g., Preyssler nanoparticles) offer sustainable alternatives with minimal waste .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 pKa Water Solubility (mg/mL) References
Target Compound 179.18 -1.2 ~0.8 12.5 (predicted)
5-Amino-2,6-dimethyl 179.18 -1.2 N/A Similar to target
3-Isobutyl-1-methyl 206.24 +0.81 ~0.8 5.2 (predicted)
M-6 () 382.19 +1.5 N/A 2.1 (predicted)

Insights :

  • Lower XLogP3 (e.g., target compound) correlates with better aqueous solubility, favoring antimicrobial applications .
  • Higher lipophilicity (e.g., 3-isobutyl derivative) may enhance membrane permeability for CNS targets .

Biological Activity

5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, which includes an amino group at the 5-position and a methyl group at the 2-position, contributes to its reactivity and interactions with biological targets.

  • Molecular Formula : C6H7N5O
  • Molecular Weight : 165.15 g/mol
  • Structure : The compound features a fused pyrazole and pyrimidine core, which is characteristic of many biologically active compounds in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Enzyme Inhibition

  • Kinase Inhibition : The compound has been studied for its potential to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to significant effects on cell proliferation and survival.
  • Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess antimicrobial properties against both bacteria and fungi. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated significant antimicrobial activity compared to standard drugs .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : It has been shown to effectively inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) cells. Mechanistic studies revealed that it induces apoptosis and causes cell cycle arrest .
  • Target Selectivity : The compound exhibits a degree of selectivity towards specific cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in tumor growth and angiogenesis .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to specific enzymes or receptors, leading to altered signaling pathways.
  • Induction of apoptosis through modulation of key regulatory proteins involved in cell survival.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological profile of this compound:

Compound NameStructure FeaturesUnique Biological Activity
5-Amino-1H-pyrazolo[3,4-d]pyrimidineLacks methyl substitution at position 2Different kinase inhibition profile
6-Thioxo-pyrazolo[3,4-d]pyrimidineContains a thioether linkageDistinct reactivity due to sulfur presence
4-Amino-pyrazolo[3,4-d]pyrimidineAmino group at position 4 instead of 5Potentially different biological activity

Case Studies

  • Antimicrobial Study : A series of derivatives were synthesized and tested for antimicrobial activity against selected strains. Compounds showed varying degrees of effectiveness, with some exhibiting significantly higher activity than standard antibiotics .
  • Anticancer Evaluation : In a study assessing the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, certain analogs demonstrated potent inhibitory effects on cancer cell lines with IC50 values in the low micromolar range . These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity.

Q & A

Q. What are the common synthetic routes for 5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving 5-aminopyrazole derivatives. For example:

  • Cyclization with Formamidine: Reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamidine in acetic acid under reflux yields the pyrazolo[3,4-d]pyrimidine core .
  • Dimroth Rearrangement: Intermediate imine derivatives (e.g., from N-methylformamide) undergo ring-opening and recyclization to form the target structure .
  • Solvent Systems: Dimethylformamide (DMF) or ethanol are commonly used, with reaction times ranging from 6–10 hours under reflux .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic techniques is employed:

  • NMR Spectroscopy: 1H and 13C NMR verify substituent positions and aromatic proton environments (e.g., methyl group at position 2 and amino group at position 5) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) and amino (N–H) groups .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer: Key parameters include:

  • Catalysts: Anhydrous potassium carbonate (K2CO3) enhances nucleophilic substitution in alkylation steps .
  • Temperature Control: Reflux at 80–100°C minimizes side reactions during cyclization .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
  • Purification: Column chromatography or recrystallization from ethanol/DMF mixtures achieves >95% purity .

Q. What analytical methods are used to assess purity and stability?

Methodological Answer:

  • HPLC: Reverse-phase HPLC with a C18 column (mobile phase: ammonium acetate buffer pH 6.5/acetonitrile) detects impurities <0.1% .
  • Thermogravimetric Analysis (TGA): Determines thermal stability, with decomposition typically >200°C .
  • Storage Conditions: Stable at −20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can biological targets of this compound be identified in anticancer studies?

Methodological Answer:

  • Kinase Inhibition Assays: Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50 values are calculated from dose-response curves .
  • Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding affinities to ATP-binding pockets of target kinases .
  • Cellular Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values compared to positive controls (e.g., doxorubicin) .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS. Poor in vivo activity may correlate with rapid hepatic clearance .
  • Tissue Penetration Studies: Radiolabeled compound (e.g., 14C) tracks distribution in tumor xenografts via autoradiography .
  • Off-Target Analysis: Proteome-wide profiling (e.g., using KINOMEscan) identifies unintended kinase interactions that may mask efficacy .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent Variation: Introduce halogen (e.g., 3-fluorophenyl) or electron-donating groups (e.g., methoxy) at position 1 to modulate lipophilicity and target binding .
  • Bioisosteric Replacement: Replace the 4-oxo group with thione (C=S) to enhance metabolic stability .
  • Quantitative SAR (QSAR): Use CoMFA or CoMSIA models to correlate substituent electronic properties (Hammett σ) with IC50 values .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., ATCC-validated), serum concentrations (e.g., 10% FBS), and incubation times (e.g., 72 hours) .
  • Control Compounds: Include reference inhibitors (e.g., imatinib for kinase assays) to normalize inter-laboratory variability .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance of differences in triplicate experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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